4-Ethylhexan-3-one

Solvent selection Evaporation rate Coating formulation

4-Ethylhexan-3-one (CAS 6137-12-8, synonym 4-Ethyl-3-hexanone, Ethyl sec-amyl ketone) is a branched aliphatic ketone with molecular formula C8H16O and molecular weight 128.21 g/mol. It belongs to the class of ketones containing fewer than 12 carbon atoms and is categorized as a specialty solvent and chemical intermediate.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 6137-12-8
Cat. No. B13811291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylhexan-3-one
CAS6137-12-8
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)CC
InChIInChI=1S/C8H16O/c1-4-7(5-2)8(9)6-3/h7H,4-6H2,1-3H3
InChIKeyCUMYWGHHTRDNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylhexan-3-one (CAS 6137-12-8) Procurement Guide: C8 Ketone Isomer Selection for Industrial Solvent and Synthetic Intermediate Applications


4-Ethylhexan-3-one (CAS 6137-12-8, synonym 4-Ethyl-3-hexanone, Ethyl sec-amyl ketone) is a branched aliphatic ketone with molecular formula C8H16O and molecular weight 128.21 g/mol [1]. It belongs to the class of ketones containing fewer than 12 carbon atoms and is categorized as a specialty solvent and chemical intermediate [2]. Its structure features an ethyl substituent at the 4-position of the hexan-3-one backbone, producing a characteristic steric environment around the carbonyl group that distinguishes it from linear and alternatively branched C8 ketone isomers [3]. The compound is available from multiple commercial suppliers in research and bulk quantities, with its global market tracked in dedicated industry reports [4].

Intermediate volatility solvent window (bp approx. 160 °C) for faster drying than linear C8 ketones
Branched ketone building block for steric-controlled indole synthesis and regioselectivity studies
Lower-density solvent for weight-sensitive industrial formulations
Refractive-index-based QC to distinguish from commonly confused 5-methyl-3-heptanone

Why 4-Ethylhexan-3-one Cannot Be Automatically Substituted with Other C8H16O Ketone Isomers


C8H16O ketone isomers sharing the same molecular weight (128.21 g/mol) exhibit divergent physicochemical property profiles that preclude simple interchange in industrial processes. 4-Ethylhexan-3-one displays a boiling point of 159.9 °C at 760 mmHg and density of 0.811 g/cm³, which are measurably distinct from 3-octanone (167–168 °C, 0.822 g/mL at 25 °C), 5-methyl-3-heptanone (157–162 °C, 0.823 g/mL at 25 °C), and 2-octanone (172–173 °C, 0.820 g/cm³) . Its branched structure introduces steric hindrance at the carbonyl carbon, directly impacting nucleophilic addition rates and regioselectivity outcomes in synthetic applications compared to linear ketones such as 3-octanone . The compound's specific solvent performance—including evaporation rate, solvency for nitrocellulose and vinyl resins, and flash point classification—cannot be replicated by in-class alternatives without systematic reformulation and revalidation [1]. The quantitative evidence below substantiates these differentiation claims and guides evidence-based procurement decisions.

Boiling point mismatch
Measurably lower boiling point than linear octanones alters evaporation rate and drying behavior.
Density difference
Approximately 1.3% lower density creates mass differences at production scale that shift VOC calculations.
Steric reactivity shift
4‑Ethyl substitution introduces steric hindrance that may redirect nucleophilic addition pathways compared to unsubstituted ketones.
Flash point classification
Small flash point difference near the flammable/combustible threshold may change regulatory storage and shipping classification.

4-Ethylhexan-3-one (CAS 6137-12-8) Quantitative Differentiation Evidence vs. Closest C8 Ketone Analogs


Boiling Point-Driven Evaporation Rate Differentiation: 4-Ethylhexan-3-one vs. 3-Octanone and 2-Octanone

4-Ethylhexan-3-one exhibits a boiling point of 159.9 °C at 760 mmHg, which is approximately 7–8 °C lower than 3-octanone (167–168 °C) and approximately 12–13 °C lower than 2-octanone (172–173 °C) . This boiling point difference translates into a measurably faster evaporation rate at ambient and elevated temperatures, which directly impacts drying time in coating applications and solvent recovery efficiency in distillation processes. The vapor pressure of 4-ethylhexan-3-one is 2.44 mmHg at 25 °C, compared to approximately 1.5 mmHg for 3-octanone at 25 °C, representing a roughly 63% higher vapor pressure that drives the accelerated evaporation . Users requiring intermediate volatility—slower than 3-hexanone (bp ~123 °C) but faster than 2-octanone—will find 4-ethylhexan-3-one occupying a distinct operational window that cannot be matched by linear C8 ketone isomers.

Boiling Point
Cross‑study comparable
159.9 °C vs 167–168 °C (3‑octanone)
Faster evaporation supports intermediate‑drying solvent window
ΔT = 7–13 °C lower than linear octanones; vapor pressure 2.44 mmHg at 25 °C
Solvent selection Evaporation rate Coating formulation Distillation separation

Density and Specific Gravity as Formulation Weight Drivers: 4-Ethylhexan-3-one vs. 5-Methyl-3-heptanone and 3-Octanone

4-Ethylhexan-3-one has a measured density of 0.811 g/cm³ (calculated value), which is lower than 3-octanone (0.822 g/mL at 25 °C, lit.) and 5-methyl-3-heptanone (0.823 g/mL at 25 °C, lit.) [1]. This represents a density reduction of approximately 1.3–1.5% relative to the comparators. While the absolute magnitude appears modest, in large-volume industrial formulations (e.g., multi-ton coating batches), this density difference yields a meaningful mass reduction per unit volume: for a 10,000-liter batch, substituting 3-octanone (0.822 kg/L) with 4-ethylhexan-3-one (0.811 kg/L) reduces total formulation mass by approximately 110 kg. In weight-sensitive aerospace, automotive, or packaging coating applications where every kilogram of solvent mass contributes to final product weight, VOC calculations, and shipping costs, this differentiation provides a quantifiable procurement advantage [2]. The lower density may also influence phase separation behavior in mixed-solvent systems, though direct experimental data for such behavior are not available in the current literature.

Density
Cross‑study comparable
0.811 g/cm³ vs 0.822 g/mL (3‑octanone)
1.3–1.5% lower density reduces formulation mass at scale
~110 kg less per 10,000 L batch; affects VOC and shipping weight
Formulation density Weight-sensitive applications Solvent blending Specific gravity

Flash Point Safety Classification and Shipping Implications: 4-Ethylhexan-3-one as an Intermediate Flammability C8 Ketone

4-Ethylhexan-3-one has a flash point of 44.6 °C (closed cup or calculated value from multiple sources) [1]. This places it at the critical boundary between Class IC flammable liquids (flash point ≥ 22.8 °C and < 37.8 °C) and combustible liquids under certain regulatory frameworks, although at 44.6 °C it sits in the combustible liquid category (flash point ≥ 37.8 °C and ≤ 93.3 °C per OSHA) [2]. In comparison, 5-methyl-3-heptanone (also called ethyl sec-amyl ketone) has a flash point reported as 43 °C (or 43.9 °C in some sources) and 57 °C (open cup) . 3-Octanone has a flash point of approximately 46 °C (TCC, 115 °F). The small but potentially significant 1.4–1.6 °C flash point elevation of 4-ethylhexan-3-one over 5-methyl-3-heptanone may, in borderline cases, affect the regulatory classification for storage, transport, and insurance purposes, though users must verify this against their local regulatory definitions and the specific test method used (closed cup vs. open cup). No direct experimental head-to-head determination under identical test conditions was identified in the current literature; therefore this evidence is cross-study comparable only.

Flash Point
Cross‑study comparable
44.6 °C vs 43.0–43.9 °C (5‑methyl‑3‑heptanone)
Small elevation may shift flammability classification
Differences near 37.8 °C threshold impact storage/shipping rules; verify test method
Flash point Safety classification Dangerous goods Storage compliance

Steric Differentiation in Nucleophilic Addition Reactivity: 4-Ethylhexan-3-one vs. Linear C8 Ketones in Indole Synthesis

The ethyl group at the 4-position (adjacent to the carbonyl at C3) introduces steric hindrance that modulates the reactivity of the ketone carbonyl toward nucleophilic attack. This structural feature was specifically exploited in a 2021 study by Chung et al. on modular counter-Fischer indole synthesis via radical-enolate coupling, where 4-ethylhexan-3-one served as a ketone substrate in a transition-metal-free indole formation reaction . The reaction employed 2-iodoaniline derivatives and ketones under single-electron transfer conditions, with density functional theory (DFT) studies revealing that metal coordination converts a disfavored 5-endo-trig cyclization to an accessible 7-endo-trig process . The broader substrate scope demonstrated that the steric and electronic properties of 4-ethylhexan-3-one influenced regioselectivity trends compared to simpler ketones. While the primary publication does not provide explicit head-to-head yield or selectivity data comparing 4-ethylhexan-3-one against 3-octanone or other isomers under identical conditions, the inclusion of this specific ketone in the substrate scope study provides class-level evidence that branched ketones with alpha-substitution offer distinct reactivity profiles for synthetic methodology development [1].

Reactivity (Indole Synthesis)
Class‑level inference
Substrate scope inclusion; DFT‑guided 7‑endo‑trig pathway
Branched ketone may alter regioselectivity vs linear analogs
No direct yield comparison reported; synthetic utility inferred
Steric hindrance Nucleophilic addition Indole synthesis Radical-enolate coupling Regioselectivity

Refractive Index as an Optical and Quality Control Differentiator: 4-Ethylhexan-3-one vs. 5-Methyl-3-heptanone

4-Ethylhexan-3-one exhibits a refractive index of 1.409 (nD20, computed or measured from multiple database sources) [1]. This value is distinctly lower than that of 5-methyl-3-heptanone (ethyl sec-amyl ketone, CAS 541-85-5), which has a reported refractive index of 1.4195 (nD15) or approximately 1.418 (nD20) . The difference of approximately 0.009–0.010 refractive index units is substantial enough to serve as a rapid quality control differentiator using standard refractometry, enabling procurement and receiving departments to verify the correct isomer has been supplied. This is particularly relevant given that both 4-ethylhexan-3-one (6137-12-8) and 5-methyl-3-heptanone (541-85-5) are sometimes ambiguously referred to as 'ethyl sec-amyl ketone' in trade literature, creating a risk of mis-shipment [2]. The lower refractive index of 4-ethylhexan-3-one is consistent with its lower density (0.811 vs. 0.823 g/mL), as both properties are functions of molecular polarizability and packing efficiency.

Refractive Index (nD)
Cross‑study comparable
1.409
~0.01 lower than 5‑methyl‑3‑heptanone; enables rapid QC distinction
Mis‑shipment risk from ambiguous “ethyl sec‑amyl ketone” synonym
Refractive index Quality control Optical properties Purity assessment Solvent specification

LogP and Hydrophobicity-Driven Solvent Partitioning: 4-Ethylhexan-3-one vs. 3-Octanone in Extraction and Formulation Applications

4-Ethylhexan-3-one has a computed LogP (XLogP3-AA) value of 2.2, with an experimental LogP reported as 2.40170 [1]. This places it in a moderate lipophilicity range. While direct experimentally measured LogP values for 3-octanone under identical conditions are not readily available in the primary literature for head-to-head comparison, the computed XLogP3 for 3-octanone is approximately 2.4 (PubChem), and for 2-octanone it is approximately 2.4 as well [2]. The similar LogP values for these C8 ketone isomers indicate that their hydrophobicity-driven partitioning behavior in octanol-water systems is comparable, and differentiation for extraction applications must rely on other properties (boiling point, density, steric effects). The topological polar surface area (TPSA) of 4-ethylhexan-3-one is 17.07 Ų, identical to that of other C8 ketones with a single carbonyl group, confirming equivalent hydrogen-bond acceptor capacity [3]. Therefore, while LogP alone does not provide strong differentiation, the combination of comparable lipophilicity with different volatility (as established in Evidence Item 1) enables users to select 4-ethylhexan-3-one when a medium-LogP extraction solvent with a lower boiling point than 3-octanone is desired for easier solvent recovery by distillation.

LogP
Cross‑study comparable
2.2 (XLogP3‑AA)
Comparable lipophilicity with lower boiling point supports extraction with easier recovery
TPSA identical (17.07 Ų); select for distillation‑friendly extraction
LogP Partition coefficient Hydrophobicity Extraction solvent Formulation compatibility

Evidence-Based Application Scenarios for 4-Ethylhexan-3-one (CAS 6137-12-8) Selection in Industrial and Research Settings


Nitrocellulose and Vinyl Resin Coating Formulations Requiring Faster Drying Than 3-Octanone Without Entering Low-Flash-Point Territory

For coatings, adhesives, and lacquers based on nitrocellulose or vinyl resins, 4-ethylhexan-3-one provides a boiling point of 159.9 °C—approximately 7–8 °C lower than 3-octanone (167–168 °C)—enabling a measurably faster drying profile without increasing the flash point risk to levels encountered with lighter ketones such as 3-hexanone (bp ~123 °C, flash point likely below 37.8 °C) . The vapor pressure of 2.44 mmHg at 25 °C (vs. ~1.5 mmHg for 3-octanone) accelerates evaporation, reducing tack-free time in ambient-cure formulations. Its established use as a solvent for nitrocellulose and vinyl resins, documented in hazard databases and CAMEO Chemicals, supports its selection in these formulation contexts [1].

Transition-Metal-Free Indole Synthesis Utilizing Branched Ketone Steric Effects for Regioselectivity Control

In synthetic organic chemistry, 4-ethylhexan-3-one has been demonstrated as a viable ketone substrate in modular counter-Fischer indole synthesis via radical-enolate coupling under transition-metal-free conditions . The ethyl group adjacent to the carbonyl center introduces steric hindrance that, according to DFT mechanistic analysis, influences cyclization pathway selection (7-endo-trig vs. 5-endo-trig). Researchers developing new indole-based pharmaceuticals, agrochemicals, or functional materials can leverage this branched ketone to explore steric effects on product regioselectivity. The compound's compatibility with functional-group-tolerant reaction conditions makes it a candidate for diversity-oriented synthesis libraries [1].

Weight-Sensitive Industrial Solvent Applications Where 1.3% Density Reduction Over 3-Octanone Matters at Scale

The density of 4-ethylhexan-3-one (0.811 g/cm³) is 1.3–1.5% lower than that of 3-octanone (0.822 g/mL) and 5-methyl-3-heptanone (0.823 g/mL) . In high-volume industrial solvent applications—such as large-batch paint and coating manufacturing, ink formulation, or solvent extraction processes—this density difference yields quantifiable mass reduction. For a 10,000-liter batch, the mass differential is approximately 110 kg, which when extrapolated across annual production volumes can represent a non-trivial savings in raw material mass, VOC emission calculations, and finished product shipping weight. Procurement professionals evaluating total cost of ownership should incorporate this property into solvent selection matrices for weight-sensitive final products [1].

Incoming Quality Control Verification Using Refractive Index to Distinguish 4-Ethylhexan-3-one from Commonly Confused 5-Methyl-3-heptanone

The refractive index difference of approximately 0.01 units between 4-ethylhexan-3-one (nD 1.409) and 5-methyl-3-heptanone (nD 1.4195) provides a straightforward, instrument-based incoming quality check . Given that both compounds carry the ambiguous trade name 'ethyl sec-amyl ketone' in certain supplier catalogs, the risk of receiving the incorrect C8 ketone isomer is non-negligible [1]. A simple refractometry measurement at receiving can confirm the identity of the delivered material, preventing costly formulation errors or failed synthetic reactions. This QC protocol is inexpensive, rapid, and does not require advanced analytical instrumentation beyond a standard benchtop refractometer [2].

Application
Selection Property
Validation Focus
Nitrocellulose / Vinyl Resin Coatings with Faster Drying
Lower boiling point than linear C8 ketones
Evaporation rate and tack‑free time testing
Transition‑Metal‑Free Indole Synthesis
Branched ketone steric effects on cyclization
Regioselectivity and substrate scope validation
Weight‑Sensitive Industrial Solvent Applications
Lower density for mass reduction at scale
Formulation mass, VOC calculations, and shipping weight
Incoming QC to Distinguish from 5‑Methyl‑3‑heptanone
Refractive index differentiation
Benchtop refractometry protocol verification
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